(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione
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Overview
Description
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The presence of benzyloxy groups at the 3 and 4 positions of the dihydrofuran ring adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuran and benzyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the dihydrofuran, followed by the addition of benzyl bromide to introduce the benzyloxy groups.
Purification: The product is usually purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the furan ring.
Reduction: Reduction reactions can be used to fully saturate the furan ring or to reduce other functional groups present in the molecule.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a fully saturated dihydrofuran derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic applications.
Medicine: Its derivatives could be investigated for use as pharmaceutical agents.
Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.
Pathway Involvement: The compound might affect metabolic or signaling pathways within cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-Bis(methoxy)dihydrofuran-2,5-dione: Similar in structure but with methoxy groups instead of benzyloxy groups.
(3R,4R)-3,4-Bis(ethoxy)dihydrofuran-2,5-dione: Contains ethoxy groups instead of benzyloxy groups.
(3R,4R)-3,4-Bis(propyloxy)dihydrofuran-2,5-dione: Features propyloxy groups instead of benzyloxy groups.
Uniqueness
The presence of benzyloxy groups in (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3R,4R)-3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C(=O)OC2=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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